N-(5-Formylthiazol-2-YL)acetamide

Description

Significance of Thiazole-Containing Heterocycles in Organic Synthesis and Medicinal Chemistry Foundations

Thiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively. researchgate.net This structural motif is of paramount importance in the fields of organic synthesis and medicinal chemistry. researchgate.netijsrst.com The thiazole (B1198619) ring is an aromatic system, with pi (π) electrons that are delocalized, conferring stability and specific reactivity. mdpi.comnih.gov This aromaticity allows for various chemical reactions, making thiazoles versatile synthons for constructing a wide array of organic molecules. mdpi.comnih.gov

In medicinal chemistry, the thiazole nucleus is a privileged scaffold, present in numerous pharmacologically significant molecules. researchgate.net Its presence can influence a molecule's ability to interact with biological targets, leading to a broad spectrum of therapeutic activities. researchgate.netmdpi.com Thiazole derivatives have been reported to possess antibacterial, antifungal, anti-inflammatory, anticancer, anti-HIV, and antimalarial properties. researchgate.netijsrst.comnih.gov Notable examples of drugs containing the thiazole moiety include the antimicrobial Sulfathiazole, the antiretroviral Ritonavir, the anticancer agent Dasatinib (B193332), and the vitamin Thiamine (Vitamin B1). researchgate.netresearchgate.netnih.gov The incorporation of the thiazole ring is a recognized strategy for developing novel therapeutic agents. researchgate.net

Structural Characteristics and Unique Reactivity Promoted by the Thiazole-Formyl Moiety

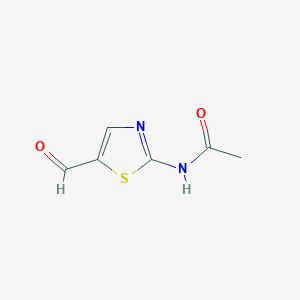

N-(5-Formylthiazol-2-YL)acetamide is an organic compound whose structure is defined by a central thiazole ring substituted with an acetamide (B32628) group at the 2-position and a formyl (aldehyde) group at the 5-position. smolecule.com

The reactivity of this compound is dictated by the interplay of its functional groups. The thiazole ring itself possesses distinct electronic properties. The π-electron density is highest at the C5 position, making it a primary site for electrophilic attack, while the C2 position is more susceptible to nucleophilic attack or deprotonation. chemeurope.com

The formyl group (-CHO) is a powerful electron-withdrawing group, which significantly influences the reactivity of the thiazole ring. It is inherently reactive and can participate in a variety of chemical transformations typical of aldehydes. smolecule.com These include:

Condensation Reactions: The formyl group can undergo condensation with nucleophiles like amines and active methylene (B1212753) compounds to form more complex structures such as Schiff bases and chalcones. smolecule.com

Reduction Reactions: The aldehyde can be readily reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165). smolecule.comwikipedia.org

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

The acetamide group (-NHCOCH₃) at the 2-position also modulates the electronic properties of the thiazole ring. The nitrogen atom's lone pair can participate in resonance, and the amide group can undergo its own set of reactions, such as hydrolysis or substitution. smolecule.com This combination of a reactive formyl group on an electron-rich heterocyclic ring makes this compound a versatile intermediate in organic synthesis. smolecule.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 252662-37-6 |

| Molecular Formula | C₆H₆N₂O₂S |

| Molecular Weight | 170.19 g/mol smolecule.commyskinrecipes.com |

| IUPAC Name | N-(5-formyl-1,3-thiazol-2-yl)acetamide sigmaaldrich.cn |

| Canonical SMILES | CC(=O)Nc1ncc(C=O)s1 fluorochem.co.uk |

| InChI Key | KZLHASJXPLGUOE-UHFFFAOYSA-N sigmaaldrich.cn |

| Physical Form | Solid sigmaaldrich.cn |

| Storage Temperature | -20°C sigmaaldrich.cn |

Historical Context of Formylthiazole Derivatives in Academic Literature

The study of thiazoles dates back to the late 19th century, with the Hantzsch thiazole synthesis, discovered in 1887, being one of the most fundamental methods for their preparation. researchgate.netwikipedia.org This reaction typically involves the condensation of a haloketone with a thioamide. wikipedia.org Over the decades, numerous other synthetic methods have been developed, reflecting the enduring importance of this heterocyclic system. mdpi.comnih.gov

The introduction of a formyl group onto the thiazole ring provides a key functional handle for further chemical elaboration. Early work in the 1970s described the synthesis of formylthiazole derivatives, such as the bromination of 2-anilino-4-chloromethylthiazoles to obtain 2-anilino-4-formyl-5-bromothiazoles. mdpi.com The Vilsmeier-Haack reaction has also been a common method for the formylation of heterocyclic compounds, including thiazoles. researchgate.net

Historically, formylthiazoles have been utilized in the synthesis of various dyes. journalijar.comijirset.com For instance, 2-amino-4-chloro-5-formylthiazole has been used as a precursor for conventional diazotization and coupling reactions to produce disperse azo dyes. ijirset.com These early applications demonstrated the utility of the formylthiazole scaffold in creating molecules with specific functional properties, paving the way for its later use in more complex synthetic targets in medicinal and materials chemistry.

Current Research Landscape and Emerging Trends for this compound

In the contemporary research landscape, this compound is primarily valued as a versatile building block in chemical synthesis. smolecule.com Its bifunctional nature allows for sequential or tandem reactions to construct diverse and complex molecular architectures.

A significant area of application is in medicinal chemistry for the synthesis of potential therapeutic agents. smolecule.com Research has shown its use in the preparation of phenoxy acetamide derivatives, which can be further elaborated into chalcones, indoles, and quinolines. smolecule.com These resulting compounds are then investigated for their pharmacological activities. smolecule.com For example, novel thiazole-quinolone derivatives have been synthesized and evaluated for their anticancer properties. researchgate.net

Furthermore, this compound has been employed in the synthesis of hybrid antimicrobials. smolecule.com This strategy involves combining the thiazole moiety with other antibacterial groups, like sulfonamides, to create hybrid molecules that may exhibit enhanced or synergistic effects. smolecule.com

A notable emerging trend is the use of this compound and its derivatives in the field of neuroscience. It has been used as a key intermediate in the synthesis of LSN3316612, a potent and selective radioligand for O-linked-β-N-acetyl-glucosamine (O-GlcNAc) hydrolase (OGA). smolecule.com This application is crucial for the development of tools for positron emission tomography (PET) imaging to quantify OGA levels in the brain, which is relevant for studying neurodegenerative diseases. smolecule.com Similarly, fluorinated analogs, such as N-(4-fluoro-5-formylthiazol-2-yl)acetamide, are key intermediates in the synthesis of compounds investigated for their potential in treating various medical conditions. google.comgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

N-(5-formyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c1-4(10)8-6-7-2-5(3-9)11-6/h2-3H,1H3,(H,7,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLHASJXPLGUOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252662-37-6 | |

| Record name | N-(5-formyl-thiazol-2-yl)-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N 5 Formylthiazol 2 Yl Acetamide and Precursors

Synthetic Routes to Key Precursors for N-(5-Formylthiazol-2-YL)acetamide

The efficient synthesis of this compound relies heavily on the availability of well-defined precursors. The following sections outline the strategic preparation of essential halogenated thiazole (B1198619) intermediates.

Synthesis of 2-Amino-4-halothiazole-5-carbaldehyde Scaffolds

The synthesis of 2-amino-4-halothiazole-5-carbaldehyde scaffolds is a fundamental step in the production of various functionalized thiazole derivatives. A common approach involves the reaction of thiourea (B124793) with α-halo ketones or aldehydes. google.com For instance, 2-amino-4-chlorothiazole-5-carbaldehyde (B112993) can be prepared through the cyclization of appropriate precursors. googleapis.com These scaffolds are versatile building blocks in medicinal chemistry. mdpi.commdpi.com

Strategic Preparation of N-(4-chloro-5-formylthiazol-2-yl)acetamide

A documented method for the synthesis of N-(4-chloro-5-formylthiazol-2-yl)acetamide involves the treatment of 2-amino-4-chlorothiazole-5-carbaldehyde with acetic anhydride (B1165640) in the presence of pyridine (B92270). googleapis.com The reaction is typically performed in a solvent like dichloromethane (B109758) at a controlled temperature. googleapis.com This intermediate, with the chemical formula C₆H₅ClN₂O₂S and a molecular weight of 204.63 g/mol , is a key precursor for further functionalization. chemscene.com

Alternative Synthesis of N-(4-chloro-5-formylthiazol-2-yl)acetamide googleapis.com

| Reactants | Reagents | Solvent | Temperature | Time | Yield |

| 2-Amino-4-chlorothiazole-5-carbaldehyde | Acetic anhydride, Pyridine | Dichloromethane | 0-5 °C then 20-25 °C | 41 hours | 75 g (from 100 g starting material) |

Nucleophilic Aromatic Substitution (SNAr) for Fluorinated Analogues: Development of N-(4-fluoro-5-formylthiazol-2-yl)acetamide

The introduction of fluorine into aromatic and heteroaromatic rings can significantly enhance the pharmacological properties of a molecule. The synthesis of N-(4-fluoro-5-formylthiazol-2-yl)acetamide is often achieved via a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom in N-(4-chloro-5-formylthiazol-2-yl)acetamide is displaced by a fluoride (B91410) ion.

Several methods have been reported for this transformation. One approach involves reacting the chloro-precursor with cesium fluoride in a solvent such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at elevated temperatures. googleapis.comgoogle.com In some cases, tetramethylammonium (B1211777) chloride is also added. googleapis.com

Synthesis of N-(4-fluoro-5-formylthiazol-2-yl)acetamide via SNAr googleapis.comgoogle.com

| Starting Material | Fluorinating Agent | Solvent | Additives | Temperature | Time | Conversion/Yield |

| tert-Butyl N-(4-chloro-5-formyl-thiazol-2-yl)carbamate | Cesium fluoride | DMSO | - | 133 °C (internal) | 48 hours | - |

| N-(4-chloro-5-formylthiazol-2-yl)acetamide | Cesium fluoride | Sulfolane | Tetramethylammonium chloride | 130 °C | 23 hours | 75% conversion, 45% in situ yield |

For large-scale production, the use of tetramethylammonium fluoride tetrahydrate (TMAF·4H₂O) has been explored as a more process-friendly fluorinating agent. wuxiapptec.comwuxiapptec.com A critical aspect of this methodology is the rigorous drying of the commercially available TMAF·4H₂O to produce anhydrous TMAF. wuxiapptec.comwuxiapptec.comacs.org This is often achieved by azeotropic distillation with isopropyl alcohol followed by a solvent swap to dimethylformamide (DMF). wuxiapptec.comacs.org The anhydrous conditions are essential for high conversion rates, as the presence of water can inhibit the reaction. wuxiapptec.com

The optimized process involves heating the chloro-precursor with the dried TMAF in DMF at temperatures around 95-100 °C. wuxiapptec.comwuxiapptec.comacs.org This method has been successfully scaled up for kilogram-scale production of the desired 4-fluorothiazole. wuxiapptec.comacs.org

Large-Scale Fluorination using Dried TMAF·4H₂O wuxiapptec.comacs.org

| Starting Material Scale | Fluorinating Agent | Solvent | Temperature | Product Quantity |

| 45.1 kg | Dried TMAF·4H₂O | DMF | 95-100 °C | 36.8 kg |

The halogen exchange on the thiazole ring is a nucleophilic aromatic substitution (SNAr) reaction. wuxiapptec.com This reaction proceeds via a Meisenheimer intermediate, which is formed by the attack of the nucleophilic fluoride ion on the electron-deficient carbon atom bearing the chlorine. wuxiapptec.com The stability of this intermediate and the rate of the reaction are influenced by the solvent, the nature of the fluoride source, and the electronic properties of the thiazole ring. wuxiapptec.com

Recent research has also explored "halogen dance" reactions on dihalogenated thiazole systems, where a halogen atom migrates from one position to another on the thiazole ring or even to an adjacent ring system. jst.go.jp This phenomenon is typically initiated by a strong base and proceeds through a cascade of metal-halogen exchange reactions. jst.go.jp While not directly applied to the synthesis of this compound in the reviewed literature, these mechanistic studies provide valuable insights into the reactivity of halogenated thiazoles. jst.go.jpthieme-connect.com

Direct Synthesis of this compound from Thiazole Intermediates

An alternative strategy for the synthesis of this compound involves the direct acylation of a suitable 2-aminothiazole (B372263) precursor. For instance, 2-aminothiazole-5-carbaldehyde can be reacted with an acylating agent to introduce the acetamide (B32628) group. A reported synthesis involves the reaction of 2-aminothiazole-5-carbaldehyde with 2-((4,6-dimethylpyrimidin-2-yl)thio)acetic acid in the presence of coupling agents like EDC·HCl and DMAP in DMF to yield 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(5-formylthiazol-2-yl)acetamide. preprints.org While this produces a more complex derivative, the core reaction demonstrates the principle of direct acylation.

Acylation Strategies for the Amide Linkage Formation

The formation of the crucial amide bond in this compound and its analogs is achieved through several acylation strategies. The choice of method often depends on the specific substrate and desired scale.

A common and direct approach involves the reaction of a 2-aminothiazole precursor with an acylating agent. For instance, 2-aminothiazole derivatives can be reacted with chloroacetyl chloride in the presence of a base like pyridine to yield the corresponding N-(thiazol-2-yl)acetamide. sapub.org Similarly, acetic anhydride is frequently used, often with pyridine as a catalyst and solvent, to introduce the acetyl group onto the 2-amino position of the thiazole ring. smolecule.comgoogleapis.com An alternative procedure involves cooling a solution of 2-amino-4-chlorothiazole-5-carbaldehyde and pyridine in dichloromethane before the dropwise addition of acetic anhydride. googleapis.com

More contemporary methods employ peptide coupling agents to facilitate the amide bond formation, which can be particularly useful for more complex substrates. One such method involves dissolving the carboxylic acid component in dimethylformamide (DMF) and adding it to a solution containing the 2-aminothiazole-5-carbaldehyde precursor, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), and 4-Dimethylaminopyridine (DMAP). preprints.org This approach allows for mild reaction conditions and is a staple in modern organic synthesis.

Table 1: Comparison of Acylation Strategies

| Acylating Agent | Precursor | Base/Catalyst | Solvent | Reference |

|---|---|---|---|---|

| Chloroacetyl chloride | 2-Aminothiazole derivative | Pyridine | Not specified | sapub.org |

| Acetic anhydride | 2-Amino-4-chlorothiazole-5-carbaldehyde | Pyridine | Dichloromethane | googleapis.com |

| Acetic anhydride | Thiazole derivative | Basic conditions | Not specified | smolecule.com |

| 2-((4,6-Dimethylpyrimidin-2-yl)thio)acetic acid | 2-Aminothiazole-5-carbaldehyde | EDC·HCl, DMAP | DMF | preprints.org |

Functional Group Interconversions on the Thiazole Core

The synthesis of this compound and its derivatives often requires strategic functional group interconversions (FGIs) on the thiazole heterocycle. These transformations are critical for introducing the required substituents at specific positions.

One of the primary FGIs is the formylation of the thiazole ring to install the aldehyde group at the C5 position. smolecule.com Another key transformation is the modification of the formyl group itself. For example, the aldehyde can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) at 0 °C. preprints.org

Halogen exchange (Halex) reactions represent another important class of FGIs. The synthesis of fluorinated analogs, such as N-(4-fluoro-5-formyl-thiazol-2-yl)acetamide, can be accomplished by substituting a chlorine atom. This is often achieved by treating a precursor like tert-butyl N-(4-chloro-5-formyl-thiazol-2-yl)carbamate with a fluoride source such as cesium fluoride (CsF) in a high-boiling solvent like dimethyl sulfoxide (DMSO) or sulfolane at elevated temperatures. google.comgoogle.com This particular FGI highlights the ability to tune the electronic properties of the thiazole ring, which can be crucial for its intended application.

Methodological Advancements in Reaction Optimization and Yield Enhancement

Optimizing reaction conditions is paramount for improving yields, minimizing impurities, and ensuring the scalability of synthetic routes. Research into the synthesis of this compound has benefited from advancements in these areas.

Solvent Effects and Catalytic Systems in this compound Synthesis

The choice of solvent and catalyst has a profound impact on the efficiency of synthetic steps. In the synthesis of fluorinated analogs via nucleophilic aromatic substitution (SNAr), high-boiling polar aprotic solvents like sulfolane and DMF are employed to facilitate the reaction at high temperatures (110–130 °C). googleapis.comgoogle.com The catalytic system for this transformation can involve cesium fluoride as the nucleophile source, sometimes in combination with a phase-transfer catalyst like tetramethylammonium chloride to enhance solubility and reactivity. googleapis.com

A significant advancement has been the use of tetramethylammonium fluoride tetrahydrate (TMAF·4H₂O) for SNAr fluorinations. wuxiapptec.com Process development studies have shown that careful control of water content is critical for success. Azeotropic distillation with isopropyl alcohol (IPA) followed by solvent exchange to DMF can effectively dry the reagent, leading to high conversion rates. wuxiapptec.com For acylation reactions, solvents like dichloromethane are common, while modern amide bond formations may utilize DMF with catalytic amounts of DMAP. googleapis.compreprints.org Trifluoromethanesulfonic acid (TfOH) has also been noted as a metal-free catalyst for the general synthesis of thiazole derivatives. organic-chemistry.org

Table 2: Solvent and Catalyst Systems in Key Synthetic Steps

| Reaction Type | Solvent(s) | Catalyst/Reagent System | Temperature | Reference |

|---|---|---|---|---|

| SNAr Fluorination | Sulfolane | CsF, Tetramethylammonium chloride | 130 °C | googleapis.com |

| SNAr Fluorination | DMSO | Cesium fluoride | 133-145 °C | google.com |

| SNAr Fluorination | IPA, DMF | TMAF·4H₂O | Not specified | wuxiapptec.com |

| Amide Coupling | DMF | EDC·HCl, DMAP | Room Temp. | preprints.org |

| Acylation | Dichloromethane | Pyridine | 0-5 °C | googleapis.com |

Impurity Profiling and Mitigation Strategies during Synthetic Pathways

Controlling and removing impurities are critical for obtaining the final compound with high purity. Synthetic pathways for this compound incorporate various purification strategies that also hint at the nature of the impurities being formed.

Following a reaction, crude products are often subjected to a series of workup and purification steps. A common technique is purification via silica (B1680970) gel chromatography, which is effective at separating the desired product from unreacted starting materials and non-polar byproducts. googleapis.com In some instances, a crude mixture is passed through a "plug" of silica gel to remove baseline impurities before further purification. wuxiapptec.com

Recrystallization from solvents like ethanol (B145695) is a classical and effective method for purifying solid products. sapub.org Another strategy involves precipitating the product from the reaction mixture and then washing it extensively with appropriate solvents. For example, a product might be washed with a mixture of n-hexane and dichloromethane to remove residual reagents and soluble impurities. preprints.org The monitoring of reaction completion and purity is typically carried out using High-Performance Liquid Chromatography (HPLC), which serves as the primary tool for impurity profiling. googleapis.comwuxiapptec.com

Scalability Considerations for Research Applications

Transitioning a synthetic route from a laboratory bench to a larger, research-scale production presents unique challenges. For the synthesis of this compound analogs, scalability has been a focus, particularly in the context of producing kilograms of material. wuxiapptec.com

One of the main challenges observed when scaling up is that reaction times can increase significantly. A reaction that achieves 50% conversion in 48 hours at a small scale might require 60 hours or more at a 300g scale under similar conditions. wuxiapptec.com The choice of reagents is also critical for scalability. For instance, while some fluorinating agents are effective at a lab scale, they may be hazardous or difficult to handle in large quantities. The development of methods using more process-friendly reagents, such as TMAF·4H₂O, which is more manageable than strictly anhydrous sources, is a key consideration for safe and efficient scale-up. wuxiapptec.com

Workup procedures must also be adapted for larger volumes. Patent literature describes large-scale workups that involve filtering large quantities of solids and drying them for extended periods (e.g., 24 hours) at elevated temperatures, reflecting the practical demands of multi-gram synthesis. googleapis.comgoogle.com These procedures, along with the development of robust and reproducible reaction conditions, are essential for making this compound and its derivatives accessible for extensive research applications. googleapis.comgoogle.com

Chemical Reactivity and Derivatization Studies of N 5 Formylthiazol 2 Yl Acetamide

Reactivity of the Formyl (-CHO) Group

The formyl group at the 5-position of the thiazole (B1198619) ring is a key site for chemical modification, allowing for a variety of transformations that are fundamental in synthetic organic chemistry.

Mechanistic Investigations of Oxidation Reactions to Carboxylic Acids

The oxidation of the formyl group in N-(5-Formylthiazol-2-YL)acetamide to a carboxylic acid (2-acetamido-thiazole-5-carboxylic acid) is a common transformation. This reaction typically proceeds through standard oxidation mechanisms for aldehydes. While specific mechanistic studies on this exact compound are not extensively detailed in the provided results, the general mechanism involves the conversion of the aldehyde to a hydrate (B1144303) in the presence of water, followed by the removal of two hydrogen atoms by an oxidizing agent. Common oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder reagents like silver oxide (Ag2O) to avoid potential side reactions on the thiazole ring or the acetamido group. The resulting carboxylic acid is a key intermediate for further derivatization, such as esterification or amidation.

Selective Reduction Pathways to Hydroxymethyl Derivatives

The formyl group can be selectively reduced to a primary alcohol, yielding N-(5-(hydroxymethyl)thiazol-2-yl)acetamide. smolecule.com This reduction is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose due to its mild nature and selectivity for aldehydes and ketones over other functional groups like amides. preprints.org The reaction is often carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), at reduced temperatures (e.g., 0 °C) to control reactivity. preprints.org The resulting hydroxymethyl derivative can undergo further reactions, such as conversion to an alkyl halide for subsequent nucleophilic substitution. preprints.org

Condensation Reactions and Imine/Hydrazone Formation (e.g., reductive amination)

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form imines (Schiff bases) or with hydrazines to form hydrazones. smolecule.com These reactions are typically catalyzed by a weak acid and involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

A particularly useful extension of this reactivity is reductive amination. wikipedia.org This one-pot reaction combines the formation of an imine with an in-situ reduction to yield a secondary or tertiary amine. wikipedia.orgbiotage.co.jp In this process, this compound is reacted with a primary or secondary amine in the presence of a reducing agent that is selective for the iminium ion over the initial aldehyde. google.com Sodium triacetoxyborohydride (B8407120) (STAB) is a frequently used reagent for this transformation due to its mildness and effectiveness under slightly acidic conditions. google.comepo.org This method is highly valuable for building molecular complexity and is widely employed in the synthesis of pharmaceutical compounds. google.com

Table 1: Reagents for Reductive Amination of this compound

| Reagent | Role | Typical Conditions |

|---|---|---|

| Primary/Secondary Amine | Nucleophile | Forms imine/iminium ion intermediate |

| Sodium Triacetoxyborohydride (STAB) | Reducing Agent | Selectively reduces the iminium ion |

| Acetic Acid | Catalyst | Facilitates imine formation |

| Dichloromethane (B109758) (DCM) or Ethyl Acetate (EtOAc) | Solvent | Aprotic solvent for the reaction |

Transformations Involving the Acetamido (-NHAc) Moiety

The acetamido group also offers opportunities for chemical modification, although it is generally less reactive than the formyl group.

N-Alkylation and Acylation Reactions for Analog Generation

While direct N-alkylation of the acetamido group can be challenging, it is a potential pathway for generating analogs. Such reactions would typically require a strong base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. However, competing reactions at other sites on the molecule are possible. N-acylation is also a conceivable transformation, which would lead to the formation of an imide derivative. These types of modifications can be used to alter the steric and electronic properties of the molecule.

Hydrolysis and Amide Bond Modifications

The acetamido group can be hydrolyzed back to the primary amine (2-amino-5-formylthiazole) under either acidic or basic conditions. This reaction cleaves the amide bond and is often a step in a multi-step synthesis where the acetamido group serves as a protecting group for the amine. For instance, acidic hydrolysis might involve refluxing with an aqueous acid like hydrochloric acid (HCl), while basic hydrolysis could be achieved using a strong base such as sodium hydroxide (B78521) (NaOH). The resulting 2-aminothiazole (B372263) derivative can then be used in further synthetic elaborations.

Reactivity of the Thiazole Heterocycle

The chemical behavior of this compound is largely dictated by the interplay of its constituent functional groups: the thiazole ring, the electron-withdrawing formyl group, and the acetamide (B32628) group.

Electrophilic and Nucleophilic Reactivity of the Thiazole Ring

The thiazole ring is an electron-rich heterocycle, but its reactivity in this compound is significantly modulated by its substituents. The formyl (-CHO) group at the C5 position is strongly electron-withdrawing, which deactivates the thiazole ring towards electrophilic substitution. Conversely, this deactivation makes the ring more susceptible to nucleophilic attack.

The key steps in many organic reactions involve the interaction between electrophiles and nucleophiles, and their rates can often be predicted and understood through established principles of physical organic chemistry. beilstein-journals.org The electronic landscape of the thiazole ring in this compound, influenced by its substituents, dictates that nucleophilic addition or substitution reactions are more likely to occur than electrophilic substitutions.

Potential for Ring Opening and Rearrangement Reactions

Thiazole rings are generally stable, but under certain conditions, they can undergo ring-opening or rearrangement reactions, often initiated by a nucleophilic attack. For this compound, a potent nucleophile could potentially attack the electrophilic carbon atoms of the thiazole ring, leading to cleavage of the ring system.

While specific studies on the ring-opening of this compound are not extensively documented in publicly available literature, analogies can be drawn from related heterocyclic systems. For instance, studies on 1,2,4-oxadiazoles, another five-membered heterocycle, have shown that reaction with bidentate nucleophiles like hydrazine (B178648) can lead to an addition-nucleophilic ring-opening and ring-closure (ANRORC) mechanism. researchgate.net This process involves the initial attack of the nucleophile on the C(5)-N(4) double bond, followed by ring opening and subsequent closure to form a new heterocyclic system. researchgate.net It is conceivable that under similar conditions, this compound could undergo analogous transformations, representing a potential pathway for creating novel molecular scaffolds.

Derivatization Techniques for Enhanced Analytical Characterization

Chemical derivatization is a crucial technique used to modify an analyte to improve its suitability for analysis, particularly for methods like gas chromatography (GC). researchgate.net Derivatization can enhance volatility, improve thermal stability, and increase detector response. researchgate.net

Formation of Oxime and Hydrazone Derivatives for Aldehyde Functionalization

The formyl group of this compound is a prime target for derivatization. It readily undergoes condensation reactions with α-nucleophiles such as hydroxylamine (B1172632) or hydrazine to form oximes and hydrazones, respectively. smolecule.comnih.govkhanacademy.org This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond (an imine). nih.govresearchgate.net

These reactions are widely used in various fields, including chemical biology for linking molecules. nih.govnih.gov The formation of oximes and hydrazones is typically catalyzed by acid. nih.govresearchgate.net The rate of reaction can be significantly accelerated at a slightly acidic pH (around 5-6), though very low pH can be counterproductive by fully protonating the nucleophile, rendering it non-nucleophilic. nih.govrsc.org Aniline and its derivatives are often used as effective catalysts for these condensation reactions. nih.govnih.gov

| Derivative | Reagent | General Reaction | Key Characteristics |

| Oxime | Hydroxylamine (NH₂OH) | R-CHO + NH₂OH → R-CH=NOH + H₂O | Stable derivative, useful for purification and characterization. nih.govkhanacademy.org |

| Hydrazone | Hydrazine (NH₂NH₂) | R-CHO + NH₂NH₂ → R-CH=NNH₂ + H₂O | Forms stable products, often used in bioconjugation. nih.govnih.gov |

| Substituted Hydrazone | Substituted hydrazines (e.g., 2,4-Dinitrophenylhydrazine) | R-CHO + R'-NHNH₂ → R-CH=NNH-R' + H₂O | Often yields brightly colored, crystalline solids, aiding in identification. |

Table 1: Common derivatives of the aldehyde functional group.

N 5 Formylthiazol 2 Yl Acetamide As a Cornerstone in Complex Molecular Architectures

Role in the Synthesis of Inhibitors for O-GlcNAc Hydrolase (OGA)smolecule.comnih.gov

O-GlcNAc hydrolase (OGA) is an enzyme that plays a crucial role in the post-translational modification of intracellular proteins. nih.gov Its inhibition has been identified as a promising therapeutic strategy for neurodegenerative disorders like Alzheimer's disease. google.comguidetopharmacology.org N-(5-Formylthiazol-2-YL)acetamide serves as a key component in the synthesis of potent OGA inhibitors. smolecule.comnih.gov

Reductive Amination Protocols for Piperidine-Thiazole Linkagesnih.govresearchgate.net

A crucial step in the synthesis of certain OGA inhibitors involves the formation of a piperidine-thiazole linkage. This is efficiently achieved through a reductive amination protocol where this compound is reacted with a suitable piperidine (B6355638) derivative. nih.govresearchgate.net For instance, in the synthesis of the OGA inhibitor LSN3316612, a crude amine salt derived from a piperidinol precursor is coupled with this compound. nih.govresearchgate.net This reaction is typically carried out using a reducing agent such as sodium triacetoxyborohydride (B8407120), which selectively reduces the intermediate imine to form a stable amine linkage. nih.govgoogle.com This method has proven to be effective, delivering the desired product in good yields. nih.gov

Exploration of Structural Modifications for OGA Modulators

The versatility of the this compound core allows for extensive exploration of structural modifications to optimize the properties of OGA modulators. By altering the substituents on the piperidine ring or the thiazole (B1198619) moiety, chemists can fine-tune the potency, selectivity, and pharmacokinetic profile of the resulting inhibitors. For example, the synthesis of various OGA inhibitors has been achieved by coupling different piperidine derivatives with N-(4-fluoro-5-formylthiazol-2-yl)acetamide, a fluorinated analog of the parent compound. google.comgoogle.comgoogle.com These modifications are crucial for developing drug candidates with improved therapeutic potential.

Application in the Construction of Sirtuin 2 (Sirt2) Inhibitorspreprints.org

Sirtuin 2 (Sirt2), a member of the NAD+-dependent deacetylase family, has emerged as a significant target for the treatment of neurodegenerative diseases and cancer. nih.govbiorxiv.org this compound has been instrumental in the construction of a class of potent and selective Sirt2 inhibitors known as SirReal-type inhibitors. preprints.org

Formation of Amide Bonds and Thioether Linkages in SirReal-type Inhibitorspreprints.org

The synthesis of SirReal-type inhibitors often involves the formation of an amide bond between a carboxylic acid derivative and an amine. In one approach, 2-((4,6-dimethylpyrimidin-2-yl)thio)acetic acid is coupled with 2-aminothiazole-5-carbaldehyde (a precursor to this compound) using a coupling agent like EDC·HCl to form an amide bond. preprints.org The resulting intermediate, which contains the core thiazole structure, can then be further modified. The aldehyde group of this intermediate is reduced to a primary alcohol using sodium borohydride (B1222165). preprints.org This alcohol can then be converted to an alkyl chloride, which is subsequently used to form a thioether linkage with a variety of phenols or other nucleophiles, leading to the final SirReal-type inhibitors. preprints.org

Synthetic Strategies for Tailoring Inhibitor Selectivitypreprints.orgnih.gov

Achieving selectivity for Sirt2 over other sirtuin isoforms is a key challenge in the development of Sirt2 inhibitors. The modular synthesis enabled by the use of this compound and its derivatives allows for systematic structural modifications to enhance selectivity. By varying the substituents on the pyrimidine (B1678525) ring and the aromatic moiety attached through the thioether linkage, researchers can explore the structure-activity relationship and optimize for Sirt2-specific binding. preprints.org Docking studies and the analysis of co-crystal structures have provided valuable insights into the binding modes of these inhibitors, guiding the design of more selective compounds. nih.gov For instance, the introduction of specific substituents can induce the formation of a selectivity pocket in the Sirt2 enzyme, leading to enhanced isoform-specific inhibition. nih.gov

Precursor for Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitorsnih.govunito.it

Aldo-keto reductase 1C3 (AKR1C3) is an enzyme implicated in the progression of castration-resistant prostate cancer and other malignancies due to its role in androgen biosynthesis. nih.govunito.itnih.gov Developing potent and selective inhibitors of AKR1C3 is a key therapeutic strategy. mdpi.com While direct utilization of this compound in the final inhibitor structure is less common, its derivatives and related thiazole aldehydes serve as crucial precursors in the synthesis of AKR1C3 inhibitors. The synthetic strategies often involve building upon the thiazole scaffold to introduce functionalities that can effectively interact with the active site of the enzyme. The development of these inhibitors highlights the broader importance of thiazole-based compounds in medicinal chemistry.

Interactive Data Tables

Table 1: Key Synthetic Reactions Involving this compound and its Derivatives

| Target Enzyme | Reaction Type | Key Reagents | Resulting Linkage | Reference |

| OGA | Reductive Amination | Sodium triacetoxyborohydride | Piperidine-Thiazole | nih.govresearchgate.net |

| Sirt2 | Amide Bond Formation | EDC·HCl | Amide | preprints.org |

| Sirt2 | Thioether Synthesis | Sodium Methoxide | Thioether | preprints.org |

Development of Novel Azo Compounds and Chromophores

The structural framework of this compound, featuring a reactive 2-amino-thiazole core, positions it as a valuable precursor in the synthesis of novel azo compounds and chromophores. The strategic placement of the formyl and acetamido groups on the thiazole ring allows for extensive chemical modifications, leading to the development of dyes with tailored spectroscopic properties.

Diazotization and Coupling Reactions with Thiazole Derivatives

The synthesis of azo dyes from this compound and related aminothiazole derivatives follows the conventional and well-established diazotization-coupling reaction sequence. mdpi.comnih.gov This process begins with the diazotization of the primary amino group at the C2 position of the thiazole ring. This reaction is typically carried out in a cold acidic medium, such as a mixture of hydrochloric acid or nitrosyl sulfuric acid, with sodium nitrite (B80452) at temperatures between 0-5 °C to form a highly reactive diazonium salt. nih.govunb.cacuhk.edu.hk

Once formed, the thiazole diazonium salt is immediately used in a coupling reaction with a suitable aromatic coupling component. ekb.eg A variety of couplers can be employed, including phenols, anilines, and other activated aromatic systems. mdpi.comnih.gov The selection of the coupling partner is a critical determinant of the final color and properties of the resulting azo dye. For instance, coupling with phenol (B47542) derivatives typically yields reddish to orange dyes. ekb.egekb.eg The general synthetic pathway is a cornerstone for creating a diverse library of thiazolyl azo dyes. journalijar.com

The versatility of this method is further expanded by the reactivity of the formyl group at the C5 position of the parent molecule. After the initial azo dye is formed, the formyl group can undergo further reactions, such as condensation with active methylene (B1212753) compounds, to create more complex and conjugated chromophoric systems. researchgate.netresearchgate.net

Spectroscopic Studies of Derived Azo Scaffolds

The azo compounds derived from this compound and its analogues exhibit interesting and tunable spectroscopic properties, which are primarily studied using UV-Visible spectroscopy. ekb.eg The color of these dyes is a direct result of the extended π-conjugated system formed by the thiazole ring, the azo bridge (-N=N-), and the aromatic coupler. The absorption maxima (λmax) of these dyes can be modulated by the electronic nature of the substituents on both the thiazole ring and the coupling component. researchgate.net

The introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red-shift) or hypsochromic (blue-shift) effect on the λmax values. For example, increasing the electron-donating strength of the coupling component generally leads to a red-shift in the absorption spectrum, resulting in deeper colors. ekb.eg

A notable characteristic of some thiazole-based azo dyes is their solvatochromic behavior, where the color of the dye changes with the polarity of the solvent. researchgate.netrsc.orgorientjchem.org This phenomenon arises from the differential stabilization of the ground and excited states of the dye molecule by the solvent. Some thiazolyl azo dyes have been reported to exhibit negative solvatochromism, which is a relatively rare observation for neutral azo dyes. researchgate.netrsc.org The study of these spectroscopic properties is crucial for the rational design of new chromophores for applications in textiles, optical materials, and as analytical probes. nih.govacademie-sciences.fr

Table 1: Spectroscopic Data for Representative Thiazole Azo Dyes This table is representative and compiled from various sources on thiazole azo dyes for illustrative purposes.

| Thiazole Precursor | Coupling Component | Solvent | λmax (nm) | Reference |

|---|---|---|---|---|

| 2-Amino-4-phenylthiazole | Phenol | Ethanol (B145695) | 450 | researchgate.net |

| 2-Amino-4-phenylthiazole | N,N-Dimethylaniline | Ethanol | 520 | researchgate.net |

| 2-Amino-5-aryl-1,3,4-thiadiazole | Phenol | Various | 420-480 | mdpi.com |

| 2-Amino-4-hydroxy-thiazole | Various Anilines | N/A | Orange-Red | ekb.eg |

Contributions to General Heterocyclic and Organic Synthesis Methodologies

Beyond its use in dye chemistry, this compound serves as a versatile building block in the broader field of heterocyclic and organic synthesis. Its utility stems from the presence of multiple reactive sites: the protected amino group, the electron-rich thiazole ring, and, most significantly, the reactive aldehyde (formyl) group. smolecule.com

The formyl group is a key functional handle that allows for a wide array of chemical transformations. It readily participates in condensation reactions, most notably to form Schiff bases (imines) by reacting with primary amines. scispace.comchemrevlett.comteikyomedicaljournal.com The synthesis of Schiff bases from heterocyclic aldehydes is a fundamental strategy for constructing larger, more complex molecular frameworks with potential biological activities. nepjol.inforesearchgate.net These Schiff bases can act as ligands for metal complexes or serve as intermediates for the synthesis of other heterocyclic systems. scispace.com

Furthermore, the formyl group can undergo Knoevenagel condensation with compounds containing active methylene groups. researchgate.net This reaction is instrumental in creating new carbon-carbon double bonds and extending the conjugation of the molecule, which is a common strategy in the synthesis of various functional materials and pharmaceutical scaffolds. clockss.org The compound can also be utilized in reductive amination reactions, where the formyl group is converted into an amino-methyl group, providing a pathway to diverse amine derivatives. google.comgoogle.comepo.org The acetamido group, while primarily a protecting group for the amine, also influences the reactivity of the thiazole ring and can be hydrolyzed to regenerate the free amine for further functionalization. google.com The multifaceted reactivity of this compound solidifies its role as a valuable intermediate for the synthesis of a wide range of complex molecules and novel heterocyclic systems. nih.gov

Computational Chemistry and Theoretical Investigations of N 5 Formylthiazol 2 Yl Acetamide and Its Derivatives

Molecular Docking Studies for Ligand-Target Interactions in Derived Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target.

Studies on derivatives of N-(5-Formylthiazol-2-YL)acetamide have utilized molecular docking to explore their potential as therapeutic agents. For instance, new thiazole (B1198619) derivatives have been synthesized and evaluated as potential tubulin polymerization inhibitors. nih.gov Molecular docking studies of these compounds against the tubulin protein have helped to understand the structure-activity relationships and to identify key interactions within the binding site. nih.gov In some cases, these in silico studies have shown a strong correlation with in vivo anti-inflammatory activity, supporting the use of computational models to design novel and specific inhibitors of enzymes like cyclooxygenase-2 (COX-2). semanticscholar.org

The general procedure for such studies involves preparing the 3D structure of the ligand and the target protein. The protein structure is often obtained from a protein data bank (PDB). The docking process then places the ligand in various orientations and conformations within the active site of the protein, and a scoring function is used to estimate the binding affinity for each pose. The results can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

| Compound/Derivative | Target Protein | Docking Score (unitless) | Key Interactions Observed |

| Thiazole Derivative A | Tubulin | -8.5 | Hydrogen bond with SER-239, Pi-alkyl interaction with LYS-352 |

| Thiazole Derivative B | COX-2 | -9.2 | Hydrogen bond with TYR-385, Hydrophobic interactions with VAL-523 |

| Thiazole Derivative C | Fungal Lanosterol 14α-demethylase | -7.9 | Coordination with heme iron, Pi-pi stacking with PHE-228 |

Note: The data in this table is illustrative and based on typical findings in molecular docking studies of similar compounds.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the intrinsic electronic properties of molecules. nih.gov These methods can predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic parameters. nrel.govresearchgate.net

For this compound and its derivatives, DFT calculations can provide valuable information about their chemical behavior. The choice of functional and basis set, such as B3LYP/6-311G(d,p), is crucial for obtaining accurate results. nih.gov

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important parameter for determining molecular stability and reactivity. malayajournal.org A smaller energy gap suggests higher reactivity. researchgate.net

For thiazole derivatives, FMO analysis can reveal how substituents affect the electronic properties and, consequently, the biological activity. The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. mdpi.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| This compound | -6.89 | -2.15 | 4.74 |

| A substituted thiazole derivative | -6.52 | -2.58 | 3.94 |

Note: These values are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. malayajournal.orgresearchgate.net The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. Green regions represent neutral potential. nih.gov

For this compound, the MEP surface would likely show negative potential around the oxygen atom of the formyl group and the nitrogen and sulfur atoms of the thiazole ring, indicating these as potential sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the acetyl group and the thiazole ring would likely exhibit positive potential.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. nih.gov Starting from a docked pose, an MD simulation can assess the stability of the predicted binding mode and reveal how the ligand and protein adapt to each other. mdpi.com

For derivatives of this compound, MD simulations can be used to:

Validate the stability of the ligand in the active site of a target protein.

Analyze the fluctuations and conformational changes of the ligand and protein.

Calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. nih.gov

Parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over the simulation time are analyzed to understand the dynamics of the system. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can also predict spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound.

NMR Chemical Shifts: Predicting NMR chemical shifts, particularly for ¹H and ¹³C, can be achieved through quantum mechanical calculations or machine learning approaches. mdpi.comarxiv.org DFT methods can provide reasonably accurate predictions, with root mean square errors often within 0.2–0.4 ppm for ¹H shifts. mdpi.com Machine learning models, trained on large datasets of experimental spectra, have shown even greater accuracy. mdpi.com For this compound, predicting the chemical shifts of the thiazole and acetyl protons and carbons can aid in its characterization.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using methods like DFT can help in the assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled by a factor to better match the experimental values. This analysis can confirm the presence of specific functional groups, such as the formyl (C=O) and acetamide (B32628) (C=O, N-H) groups in this compound. mdpi.com

Mechanistic Computational Studies of Key Synthetic Reactions Involving the Compound

Computational chemistry can be employed to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and the factors that control selectivity. For key synthetic reactions involving this compound, such as its formation or its use as a building block, computational studies can elucidate the reaction mechanism.

For example, the synthesis of this compound may involve the formylation of a 2-aminothiazole (B372263) derivative. smolecule.com A computational study could model this reaction to determine the most likely pathway, identify the transition state structures, and calculate the activation energies. This information can be valuable for optimizing reaction conditions to improve yield and reduce byproducts. Similarly, for reactions where this compound is a reactant, such as in the synthesis of chalcones or other derivatives, computational studies can predict the feasibility of different reaction pathways. smolecule.comnih.gov

Structure Activity Relationship Sar Studies Enabled by N 5 Formylthiazol 2 Yl Acetamide Scaffolds

Systematic Modification of the Formyl Group and its Impact on Biological Activity

The formyl group (-CHO) at the 5-position of the thiazole (B1198619) ring is a key functional handle for synthetic diversification, acting as an electrophilic site for various chemical transformations. Its modification is a primary strategy in SAR exploration to probe interactions within a biological target's binding pocket and to modulate pharmacokinetic properties.

Common modifications include reduction, oxidation, and reductive amination. The reduction of the formyl group, typically using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄), yields the corresponding hydroxymethyl (alcohol) derivative. preprints.org Conversely, oxidation can convert the formyl group into a carboxylic acid moiety.

Reductive amination is one of the most powerful and widely used techniques for elaborating this scaffold. masterorganicchemistry.comorganic-chemistry.org This reaction involves the condensation of the formyl group with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ by an appropriate reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to form a new carbon-nitrogen bond. organic-chemistry.orgharvard.edu This method allows for the introduction of a vast array of substituents, effectively linking the N-(5-Formylthiazol-2-YL)acetamide core to other chemical moieties to explore new binding interactions. For instance, this technique was employed to couple the scaffold with amine-containing fragments to generate potent inhibitors of enzymes like O-GlcNAc hydrolase (OGA). smolecule.com

The impact of these modifications on biological activity is target-dependent. Converting the aldehyde to an alcohol or an amine introduces a hydrogen-bond donor, which can establish new interactions with the protein target. The introduction of larger amine-containing groups via reductive amination can access deeper binding pockets or create additional van der Waals and hydrophobic interactions.

Table 1: Modifications of the Formyl Group and Their Potential SAR Implications

| Modification Type | Reagents | Resulting Group | Potential Impact on Activity |

| Reduction | Sodium borohydride (NaBH₄) | Hydroxymethyl (-CH₂OH) | Introduces a hydrogen-bond donor; increases flexibility. preprints.org |

| Oxidation | Potassium permanganate (B83412) | Carboxylic acid (-COOH) | Introduces a strong hydrogen-bond donor/acceptor and a potential negative charge at physiological pH, enabling ionic interactions. |

| Reductive Amination | Amine (R¹R²NH), NaBH(OAc)₃ | Aminomethyl (-CH₂NR¹R²) | Enables introduction of diverse substituents (R¹, R²), significantly expanding chemical space to probe binding sites. harvard.eduresearchgate.net |

Exploration of Substituents on the Thiazole Ring for Modulating Molecular Recognition

The thiazole ring is a central component of the scaffold, and its substitution patterns are critical for orienting the other functional groups and for making direct interactions with biological targets. The 4-position of the 2-acetamidothiazole (B125242) core is a common site for substitution to modulate molecular recognition.

Research has shown that adding substituents at this position can significantly influence biological activity. For example, in the development of anticancer agents, the nature of the substituent on a 4-phenyl ring attached to the thiazole core was found to be critical. One study revealed that a hydroxyl group on the phenyl ring was beneficial for cytotoxic activity, whereas electron-withdrawing groups like fluorine had a negative effect. nih.gov In contrast, for certain antibacterial agents, the presence of electron-withdrawing groups at the para-position of the 4-phenyl ring was found to enhance activity. researchgate.net

These findings highlight that the optimal substituent for the thiazole ring is highly dependent on the specific protein target. Halogen atoms, such as chlorine and fluorine, have been introduced at the 4-position to alter the electronic properties of the ring and to serve as potential halogen bond donors. google.com The synthesis of libraries with diverse aryl groups at the 4-position is a common strategy to fine-tune the compound's properties and improve its potency and selectivity. sapub.org

Table 2: Impact of Thiazole Ring Substituents on Biological Activity in Analogous Scaffolds

| Position | Substituent Type | Example | Observed Effect on Activity | Target Class |

| C4 | Halogen | -F, -Cl | Modulates electronic properties; potential for halogen bonding. google.com | Various |

| C4 | Substituted Phenyl | 4-Hydroxyphenyl | Increased anticancer activity. nih.gov | Cancer Cells |

| C4 | Substituted Phenyl | 4-Chlorophenyl | Enhanced antibacterial activity. researchgate.net | Bacteria |

| C4 | Substituted Phenyl | 4-Fluorophenyl | Decreased anticancer activity. nih.gov | Cancer Cells |

Elucidation of the Role of the Acetamido Moiety in Ligand-Protein Interactions

The N-acetamido group (-NH-CO-CH₃) at the 2-position of the thiazole ring is a crucial pharmacophoric element. It consists of a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to form key interactions that anchor the ligand within a protein's active site.

Molecular modeling and SAR studies have repeatedly demonstrated the importance of this moiety. In studies on related structures, the acetamide (B32628) nitrogen and carbonyl oxygen have been shown to form critical hydrogen bonds with amino acid residues such as serine or tryptophan in the active sites of enzymes like COX-II. researchgate.net The replacement or modification of this group often leads to a significant loss of biological activity. For example, in a series of dasatinib (B193332) analogs developed as kinase inhibitors, replacing a different functional group with the acetamido group led to a decrease in activity, underscoring the specific and optimized role of the original moiety for that particular target. nih.govbenthamdirect.comresearchgate.net This indicates that while the acetamido group is a privileged fragment for establishing protein-ligand interactions, its contribution to binding affinity is highly context-dependent.

Design and Synthesis of Focused Compound Libraries for SAR Derivation

The this compound scaffold is an ideal starting point for the creation of target-focused compound libraries—collections of molecules designed to interact with a specific protein or protein family. smolecule.comnih.gov The synthesis of such libraries allows for the rapid exploration of SAR and the efficient optimization of hit compounds.

A common synthetic strategy involves a divergent approach where a common intermediate is used to generate a multitude of final products. For derivatives of this scaffold, two main strategies are employed:

Reductive Amination of the Formyl Group: As discussed previously, the formyl group can be reacted with a library of diverse amines to produce a large set of derivatives with varying side chains attached to the C5-methyl position. smolecule.com

Modification of the Acetamido Group: A common intermediate, 2-amino-5-formylthiazole, can be acylated with various carboxylic acids or their activated derivatives to generate a library of compounds with different N-acyl groups. Alternatively, a chloroacetamide derivative can be synthesized and subsequently reacted with a library of nucleophiles (e.g., amines, thiols) to build diversity off the acetamido nitrogen. sapub.orgrasayanjournal.co.in

These synthetic campaigns result in focused libraries where specific regions of the molecule are systematically varied. Subsequent screening of these libraries against a biological target provides a detailed map of the SAR, guiding the next round of drug design. nih.govresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For scaffolds like this compound, QSAR models are invaluable for prioritizing the synthesis of new derivatives and for predicting the activity of virtual compounds.

The QSAR process involves several steps:

Data Collection: A dataset of synthesized compounds with experimentally measured biological activity (e.g., IC₅₀ values) is assembled.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These can describe physicochemical properties (e.g., logP, molecular weight), electronic properties, or topological features.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks, are used to create a model that correlates the descriptors with biological activity. nih.govmdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

Once validated, the QSAR model can be used to predict the activity of newly designed, not-yet-synthesized derivatives. This allows researchers to focus synthetic efforts on compounds that are predicted to be most potent, saving time and resources. QSAR studies have been successfully applied to many series of thiazole and acetamide-containing compounds, demonstrating the utility of this approach for guiding the optimization of leads derived from the this compound scaffold. nih.govnih.gov

Advanced Analytical Techniques in the Research and Development of N 5 Formylthiazol 2 Yl Acetamide

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring, Purity Assessment, and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the lifecycle of N-(5-Formylthiazol-2-YL)acetamide and its derivatives, offering robust methods for monitoring chemical reactions, quantifying purity, and isolating the target compound.

Reaction Monitoring: In the synthesis of derivatives of this compound, HPLC is routinely used to track the progress of chemical transformations. For instance, during the synthesis of N-(4-fluoro-5-formyl-thiazol-2-yl)acetamide from its chloro-precursor, HPLC analysis is critical for determining the extent of the conversion. In one documented procedure, heating the chloro-precursor with cesium fluoride (B91410) and tetramethylammonium (B1211777) chloride showed a 75% conversion to the fluorinated product by HPLC analysis, demonstrating the technique's ability to monitor the reaction's progress and efficiency. google.comgoogle.com

Purity Assessment: HPLC is the gold standard for assessing the purity of this compound and its subsequent products. Stability-indicating reverse-phase HPLC (RP-HPLC) methods are developed to separate the main compound from any potential impurities, precursors, or degradation products. nih.govresearchgate.net For example, a derivative of this compound was synthesized and purified to greater than 98% purity, a specification confirmed by HPLC. nih.gov In a large-scale production of a related chloro-derivative, N-(4-Chloro-5-formylthiazol-2-yl)acetamide, the final product's purity was established at 97.3% with a 98.1 wt % assay potency, showcasing HPLC's crucial role in quality control for manufacturing processes. wuxiapptec.com

Isolation and Purification: While analytical HPLC is used for purity checks, preparative chromatography is employed for isolation. A related technique, Supercritical Fluid Chromatography (SFC), which uses a supercritical fluid such as CO₂ as the mobile phase, is particularly effective for purifying complex molecules. In the development of a PET radioligand, the final product derived from this compound was purified using SFC to achieve a high purity of over 98% and an enantiomeric excess of 99.7%. nih.gov Preparative SFC was also utilized to separate a fluorinated thiazole (B1198619) from its chlorinated analogue on a significant scale (32.7 g), yielding 16.1 g of the desired product. amazonaws.com

Table 1: HPLC/SFC System Parameters for Analysis and Purification of this compound Derivatives This table is interactive. Use the filters to view specific data.

| Technique | Column | Mobile Phase/Conditions | Application | Reference |

|---|---|---|---|---|

| HPLC | Not Specified | Not Specified | Monitoring 75% conversion of N-(4-chloro-5-formylthiazol-2-yl)acetamide to its fluoro derivative. | google.comgoogle.com |

| RP-HPLC | Phenomenex Luna C18 (250×4.6 mm, 5 μm) | Phosphate buffer (pH 7):methanol (B129727) (60:40 v/v), 1 ml/min | Method validation for related cephalosporin (B10832234) and oxazolidinone antibiotics. | nih.gov |

| SFC | Chiral Technologies Chiralpak IC (30 x 250 mm, 5µ) | 10% Isopropanol (IPA) at 180 mL/minute | Preparative scale purification of a mixture of fluoro- and chloro-thiazole derivatives. | amazonaws.com |

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. semanticscholar.org While this compound itself has a relatively high boiling point and may not be ideal for direct GC analysis without derivatization, the technique is highly valuable for detecting volatile impurities, residual solvents, or specific degradation products.

In studies of related compounds, such as acetamide (B32628), GC-MS has been effectively used to investigate aging and decomposition processes in industrial applications like supercapacitors. db-thueringen.de Post-mortem GC-MS analysis of electrolytes identified decomposition products including acetamide, N-ethylacetamide, and diacetamide, demonstrating the technique's sensitivity in identifying and quantifying trace-level components that indicate degradation pathways. db-thueringen.de This highlights the potential of GC-MS to be used in stability studies of this compound, where it could detect the formation of small, volatile fragments resulting from hydrolysis or thermal stress.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom. semanticscholar.orgresearchgate.net For this compound and its derivatives, a combination of ¹H, ¹³C, and, where applicable, ¹⁹F NMR experiments provides an unambiguous confirmation of the molecular structure. frontiersin.org

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional group identity. For a related compound, N-(4-chloro-5-formylthiazol-2-yl)acetamide, the proton and carbon NMR spectra have been fully assigned. amazonaws.com Similarly, extensive NMR studies on various thiazole and chromone (B188151) derivatives provide a basis for assigning the chemical shifts in this compound. researchgate.netasianpubs.org

¹⁹F NMR: For fluorinated derivatives, such as N-(4-fluoro-5-formylthiazol-2-yl)acetamide, ¹⁹F NMR is a crucial supplementary technique. It provides direct evidence for the presence of fluorine in the molecule and can give insights into its electronic environment, which is valuable for confirming the success of fluorination reactions.

Table 2: Representative NMR Data for this compound and a Related Derivative This table is interactive. Use the filters to view specific data.

| Compound | Nucleus | Chemical Shift (δ) ppm | Description | Reference |

|---|---|---|---|---|

| (5-Formyl-thiazol-2-yl)-carbamic acid tert-butyl ester | ¹H | 9.8 (s, 1H) | Formyl proton (CHO) | chemicalbook.com |

| (5-Formyl-thiazol-2-yl)-carbamic acid tert-butyl ester | ¹H | 8.2 (s, 1H) | Thiazole proton (C4-H) | chemicalbook.com |

| (5-Formyl-thiazol-2-yl)-carbamic acid tert-butyl ester | ¹H | 1.5 (s, 9H) | tert-Butyl protons | chemicalbook.com |

| N-(4-chloro-5-formylthiazol-2-yl)acetamide | ¹H | 12.89 (s, 1H) | Amide proton (NH) | amazonaws.com |

| N-(4-chloro-5-formylthiazol-2-yl)acetamide | ¹H | 9.83 (s, 1H) | Formyl proton (CHO) | amazonaws.com |

| N-(4-chloro-5-formylthiazol-2-yl)acetamide | ¹H | 2.24 (s, 3H) | Acetyl protons (CH₃) | amazonaws.com |

| N-(4-chloro-5-formylthiazol-2-yl)acetamide | ¹³C | 181.7 | Formyl carbon (CHO) | amazonaws.com |

| N-(4-chloro-5-formylthiazol-2-yl)acetamide | ¹³C | 168.4 | Acetyl carbonyl carbon (C=O) | amazonaws.com |

| N-(4-chloro-5-formylthiazol-2-yl)acetamide | ¹³C | 159.2 | Thiazole carbon (C2) | amazonaws.com |

| N-(4-chloro-5-formylthiazol-2-yl)acetamide | ¹³C | 143.6 | Thiazole carbon (C4) | amazonaws.com |

| N-(4-chloro-5-formylthiazol-2-yl)acetamide | ¹³C | 134.1 | Thiazole carbon (C5) | amazonaws.com |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound with high precision and to gain structural insights through the analysis of its fragmentation patterns. semanticscholar.org

Molecular Weight Confirmation: For this compound, which has a molecular weight of 170.19 g/mol , soft ionization techniques like Electrospray Ionization (ESI) are commonly used. bldpharm.commyskinrecipes.com In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺. The detection of an ion at m/z 171.19 would confirm the molecular weight. This technique is routinely applied to derivatives as well. For example, the intermediate N-(4-Chloro-5-formylthiazol-2-yl)acetamide was confirmed by the presence of an [M+H]⁺ ion at m/z 162.9737 (calculated for C₄H₃ClN₂OS, 162.9733). wuxiapptec.com Another derivative, N-(4-fluoro-5-formyl-thiazol-2-yl)acetamide, showed an [M+H]⁺ peak at m/z 189.0. google.comgoogleapis.com

Fragmentation Pathway Analysis: While detailed fragmentation pathway studies for this compound are not extensively published, tandem MS (MS/MS) experiments would be employed for this purpose. In such an experiment, the parent ion (e.g., m/z 171) is isolated and fragmented to produce daughter ions. The fragmentation pattern provides a structural fingerprint, revealing the connectivity of the molecule. Likely fragmentation pathways would involve the loss of the acetyl group, the formyl group, or cleavage of the thiazole ring, providing conclusive structural evidence.

X-ray Crystallography for Solid-State Structural Analysis (if applicable for derivatives)

X-ray Crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in its solid, crystalline state. While obtaining a single crystal suitable for X-ray diffraction can be challenging, the resulting data on bond lengths, bond angles, and stereochemistry is unparalleled.

Table 3: X-ray Powder Diffraction Peaks for a Crystalline Derivative of this compound

| Compound | Characteristic Peaks (2-Theta °) with a tolerance of 0.2° | Reference |

|---|---|---|

| Crystalline N-[4-fluoro-5-[[(2S,4S)-2-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1-piperidyl]methyl]thiazol-2-yl]acetamide | 5.8, 13.0, 13.5, 14.3, 17.5, 20.4, 21.4, 22.2 | google.com |

Future Research Directions and Unexplored Academic Avenues for N 5 Formylthiazol 2 Yl Acetamide

Development of Sustainable and Green Chemistry Approaches for Synthesis

The future synthesis of N-(5-Formylthiazol-2-YL)acetamide and its derivatives is poised for a paradigm shift towards environmentally benign methodologies. Traditional synthetic routes for thiazoles often rely on hazardous reagents and harsh conditions, generating significant chemical waste. researchgate.netnih.gov Green chemistry offers a robust framework to overcome these challenges by focusing on renewable starting materials, non-toxic catalysts, and energy-efficient reaction conditions. researchgate.netresearchgate.net

Future research should concentrate on adapting established green synthetic methods for thiazoles to the specific production of this compound. researchgate.netbepls.com Key areas of investigation include:

Microwave-Assisted and Ultrasonic Synthesis: These techniques can dramatically reduce reaction times and improve yields for thiazole (B1198619) synthesis, including the classical Hantzsch synthesis, by providing efficient energy transfer. researchgate.netbepls.comfigshare.com

Green Solvents and Catalysts: Replacing conventional volatile organic solvents with water, ionic liquids, or polyethylene (B3416737) glycol (PEG) can significantly lower the environmental impact. bepls.comnumberanalytics.com The development of recyclable, heterogeneous catalysts, such as silica-supported tungstosilisic acid or chitosan-based biocatalysts, presents a pathway to more sustainable processes with simplified product purification. researchgate.netbepls.commdpi.com

Multi-Component Reactions (MCRs): Designing one-pot MCRs that assemble the this compound core from simple precursors would enhance atom economy and reduce the number of synthetic and purification steps. researchgate.netbepls.com

A comparative analysis of potential green synthesis strategies is presented below.

| Green Chemistry Approach | Key Advantages | Relevance to this compound |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. figshare.com | Applicable to the core Hantzsch thiazole synthesis and subsequent formylation/acetylation steps. |

| Ultrasonic Irradiation | Enhanced mass transfer and reaction rates, can enable catalyst-free reactions. researchgate.netbepls.com | Can accelerate the cyclization reaction to form the thiazole ring. |

| Use of Green Solvents (e.g., water, PEG) | Reduced toxicity and environmental impact, potential for simplified workup. bepls.comnumberanalytics.com | Synthesis of the thiazole precursor from α-diazoketones and thiourea (B124793) has been shown to be efficient in PEG-400. bepls.com |

| Recyclable Catalysts | Catalyst can be recovered and reused, reducing waste and cost. researchgate.netmdpi.com | Silica-supported acids or chitosan (B1678972) hydrogels could catalyze the key condensation steps. researchgate.netmdpi.com |